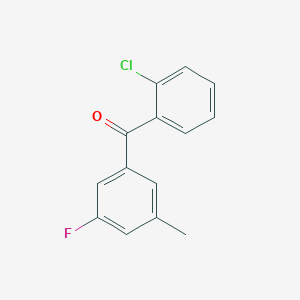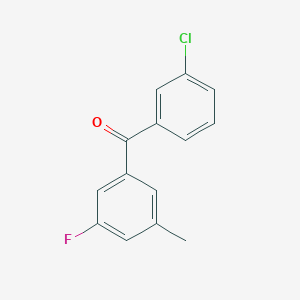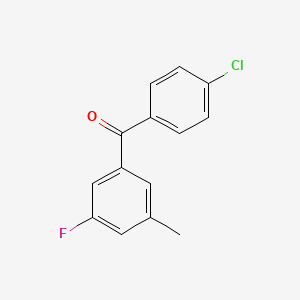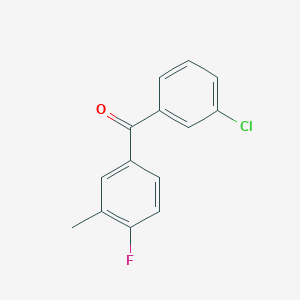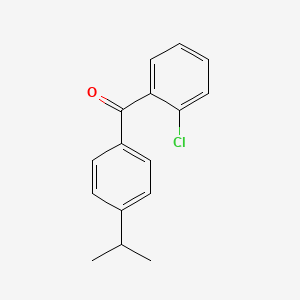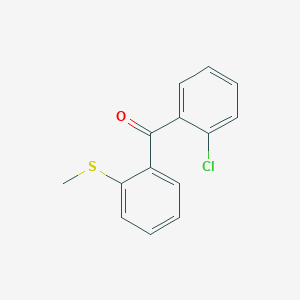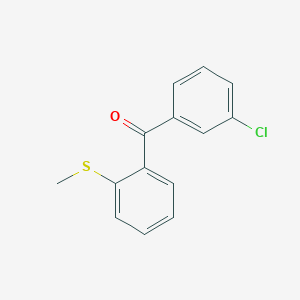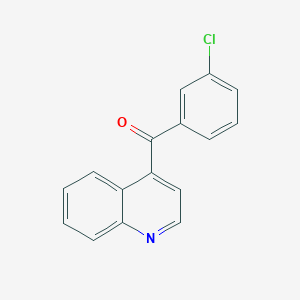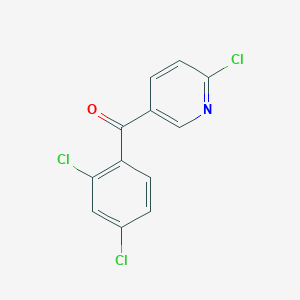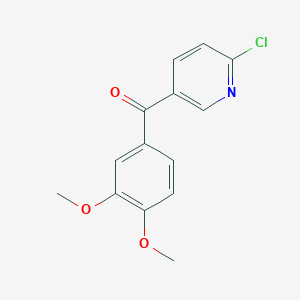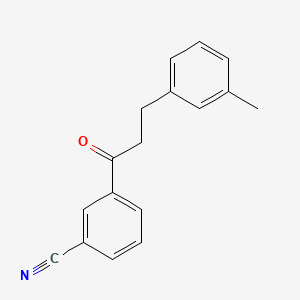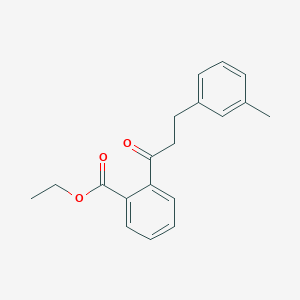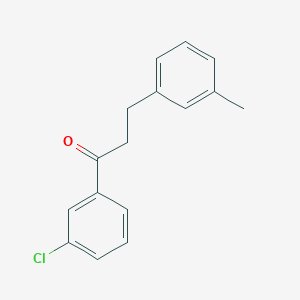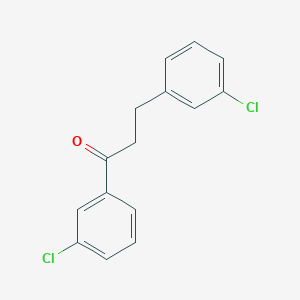
3'-Chloro-3-(3-chlorophenyl)propiophenone
描述
3’-Chloro-3-(3-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12Cl2O. It is a crystalline solid that is white to light yellow in color. This compound is used as a reagent in various chemical reactions and has applications in the synthesis of other chemical compounds .
作用机制
Target of Action
Similar compounds have been shown to interact with serotonin receptors .
Mode of Action
It’s known that the compound can be used to synthesize (s)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand .
Biochemical Pathways
It’s known that the compound can be used as a reactant in the synthesis of (s)-dapoxetine, a selective serotonin reuptake inhibitor .
Result of Action
It’s known that the compound can be used as a reactant in the synthesis of (s)-dapoxetine, a selective serotonin reuptake inhibitor . This suggests that the compound may have an impact on serotonin levels in the body.
Action Environment
It’s known that the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone can be influenced by solvents and temperature .
生化分析
Biochemical Properties
3’-Chloro-3-(3-chlorophenyl)propiophenone interacts with various enzymes, proteins, and other biomolecules. It is used in the vinylation, alkylation, and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
It is known to be involved in the synthesis of certain drugs, where it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
3’-Chloro-3-(3-chlorophenyl)propiophenone can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzonitrile with ethyl bromide in the presence of magnesium turnings and dry diethyl ether. The reaction mixture is heated under reflux and then hydrolyzed with water and hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of 3’-Chloro-3-(3-chlorophenyl)propiophenone typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3’-Chloro-3-(3-chlorophenyl)propiophenone undergoes various types of chemical reactions, including:
Reduction: It can be reduced to (S)-3-chloro-1-phenylpropanol using bio-catalyzed asymmetric reduction methods.
Common Reagents and Conditions
Phenylation: Diphenylzinc and dihydroxy bis(sulfonamide) ligand are used for the phenylation reaction.
Major Products Formed
(S)-3-chloro-1-phenylpropanol: Formed via bio-catalyzed asymmetric reduction.
1-(3-Chlorophenyl)-1-phenyl-1-propanol: Formed via phenylation with diphenylzinc.
科学研究应用
3’-Chloro-3-(3-chlorophenyl)propiophenone has several scientific research applications:
相似化合物的比较
Similar Compounds
3-Chloropropiophenone: A similar compound with the molecular formula C9H9ClO, used in similar types of reactions.
2’-Chloro-3-(3-chlorophenyl)propiophenone: Another similar compound with the molecular formula C15H12Cl2O, used in various chemical syntheses.
Uniqueness
3’-Chloro-3-(3-chlorophenyl)propiophenone is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in the synthesis of a wide range of chemical compounds. Its applications in asymmetric reduction and phenylation reactions highlight its versatility and importance in scientific research and industrial applications .
属性
IUPAC Name |
1,3-bis(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOMOSULKQZCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644426 | |
| Record name | 1,3-Bis(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-59-9 | |
| Record name | 1,3-Bis(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


